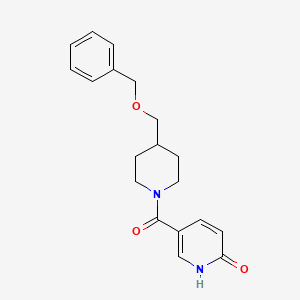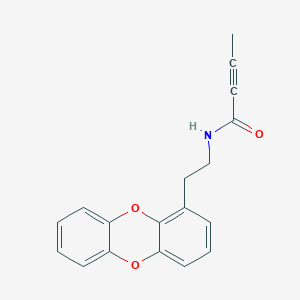
2-nitro-N-(1-phenylethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(1-phenylethyl)aniline is an organic compound with the linear formula C14H14N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-nitro-N-(1-phenylethyl)aniline consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 242.28 . The compound contains a total of 33 bonds, including 19 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-nitro-N-(1-phenylethyl)aniline are not well-documented. Nitro compounds are generally polar, resulting in lower volatility than ketones of about the same molecular weight . The water solubility is typically low .Aplicaciones Científicas De Investigación
Application in Nitric Oxide Release Agents
- 2,4-Dinitro-N-(2-phenylethyl)aniline and its derivatives are investigated as precursors for slow and sustained nitric oxide release agents. These structures demonstrate that minor changes in functional groups can significantly influence molecular conformation, intermolecular interactions, and packing, which are crucial for their application in nitric oxide release (Wade et al., 2013).
Catalytic Hydrogenation Studies
- Research on the catalytic hydrogenation of nitrobenzene to aniline is significant, given that aniline plays a vital role in industry and daily life. Studies involving platinum catalysts provide insights into the reaction mechanisms at atomic and molecular levels, which are crucial for the efficient production of aniline (Sheng et al., 2016).
Chemodosimeter for Nitrite Ions
- 2-Phenylethynyl anilines, through a reaction with nitrite ions, produce 4(1H)-cinnolones, which can be used for the detection of nitrite ions in water. This indicates the potential use of 2-nitro-N-(1-phenylethyl)aniline derivatives in environmental monitoring and analytical chemistry (Dey et al., 2011).
Selective Hydrogenation of Nitroarenes
- The selective catalytic reduction of nitro compounds to functionalized anilines is essential for synthesizing various chemicals, including dyes, pigments, pharmaceuticals, and agrochemicals. Research in this area contributes to the development of selective catalysts for efficient and sustainable chemical production (Jagadeesh et al., 2015).
Applications in Organic Synthesis
- Studies on the synthesis and characterization of various compounds, such as Schiff base ligands and their metal complexes, highlight the role of nitroaniline derivatives in organic synthesis and material science. These researches provide insights into the synthesis of complex molecules and materials with potential applications in various fields (Dehghani-Firouzabadi & Alizadeh, 2016).
Safety And Hazards
2-nitro-N-(1-phenylethyl)aniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, drowsiness, or dizziness . It is suspected of causing genetic defects and cancer . It can cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
Propiedades
IUPAC Name |
2-nitro-N-(1-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)16(17)18/h2-11,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWZAJHMLLPWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(1-phenylethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2715058.png)
![N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2715059.png)
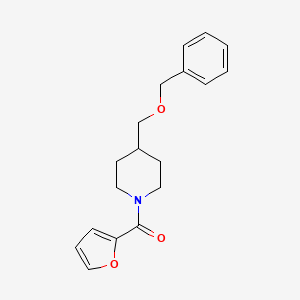
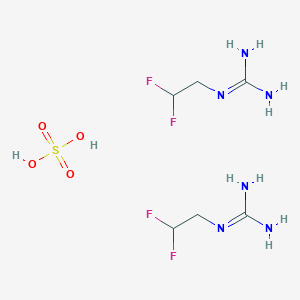

![3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2715066.png)
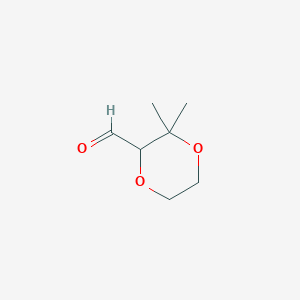
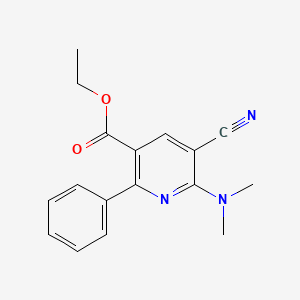

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2715072.png)
